molecular formula C16H16ClNO3 B5753814 3-chloro-N-(4-ethoxyphenyl)-4-methoxybenzamide CAS No. 432014-60-3

3-chloro-N-(4-ethoxyphenyl)-4-methoxybenzamide

Cat. No.: B5753814
CAS No.: 432014-60-3
M. Wt: 305.75 g/mol
InChI Key: SCSZBNLYGIWVOS-UHFFFAOYSA-N
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Description

3-chloro-N-(4-ethoxyphenyl)-4-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, an ethoxyphenyl group, and a methoxy group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-ethoxyphenyl)-4-methoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzoic acid, 4-ethoxyaniline, and thionyl chloride.

    Formation of Acid Chloride: 4-methoxybenzoic acid is converted to its corresponding acid chloride using thionyl chloride.

    Amide Formation: The acid chloride is then reacted with 4-ethoxyaniline in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-ethoxyphenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

3-chloro-N-(4-ethoxyphenyl)-4-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Material Science: The compound is explored for its potential use in the development of new materials with specific properties.

    Biological Research: It is used in various biological assays to study its effects on different biological pathways.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-ethoxyphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in the compound’s pharmacological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(4-ethoxyphenyl)-2-thiophenecarboxamide: This compound has a similar structure but with a thiophene ring instead of a benzene ring.

    N-(4-ethoxyphenyl)-2-(4-oxo-6-phenyl-7-(pyridine-4-yl)-4H-pyrrolo[2,3-d]pyrimidin-3(7H)-yl)acetamide: This compound has a pyrrolo[2,3-d]pyrimidine core and is studied for its TNF-α inhibitory activity.

Uniqueness

3-chloro-N-(4-ethoxyphenyl)-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and ethoxy groups, along with the chloro substituent, make it a versatile compound for various applications.

Properties

IUPAC Name

3-chloro-N-(4-ethoxyphenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-3-21-13-7-5-12(6-8-13)18-16(19)11-4-9-15(20-2)14(17)10-11/h4-10H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSZBNLYGIWVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

432014-60-3
Record name 3-CHLORO-N-(4-ETHOXYPHENYL)-4-METHOXYBENZAMIDE
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